molecular formula C12H13NO3 B1461825 (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid CAS No. 50995-52-3

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid

Cat. No. B1461825
CAS RN: 50995-52-3
M. Wt: 219.24 g/mol
InChI Key: ONWODWWUWQFYSF-UHFFFAOYSA-N
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Description

(7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid, also known as melatonin, is a hormone produced by the pineal gland in the brain. It is involved in regulating sleep-wake cycles and has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Bacterial Catabolism of Indole-3-acetic Acid

Research indicates that microorganisms possess mechanisms for the catabolism of IAA, highlighting its significance in various environmental contexts, including its role as a growth hormone in plants. These mechanisms allow bacteria to utilize IAA as a carbon, nitrogen, and energy source, and potentially interfere with IAA-dependent processes in plants and other organisms. This understanding opens avenues for exploring the use of (7-Methoxy-2-methyl-1H-indol-3-yl)-acetic acid in environmental biotechnology and microbiology (Tyler S Laird et al., 2020).

Auxin and Gibberellic Acid in Plant Growth

Studies on the effects of auxins, including IAA, on algae and higher plants demonstrate the profound impact these compounds have on growth and development. This highlights the potential research applications of this compound in agronomy and plant sciences, particularly in understanding and enhancing plant growth mechanisms (H. Conrad et al., 1959).

Syringic Acid: Pharmacological and Industrial Importance

The wide range of therapeutic and industrial applications of syringic acid, a compound synthesized via the shikimic acid pathway, underscores the potential for this compound to serve in similar roles. This includes use in biomedicine, bioremediation, and as a catalyst in chemical synthesis, providing a template for the exploration of the applications of this compound in these fields (Cheemanapalli Srinivasulu et al., 2018).

Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass, serves as a precursor in drug synthesis, highlighting the potential of this compound in pharmaceutical research. Its applications in cancer treatment and medical material synthesis suggest a similar utility for this compound in developing new pharmaceuticals and therapeutic strategies (Mingyue Zhang et al., 2021).

Auxin Response under Osmotic Stress

The modulation of auxin responses under various stress conditions, including osmotic stress, underscores the importance of auxin-related compounds in plant adaptability and response mechanisms. This area of research offers potential applications for this compound in enhancing plant resilience to environmental stresses (Victoria Naser & Eilon Shani, 2016).

properties

IUPAC Name

2-(7-methoxy-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-9(6-11(14)15)8-4-3-5-10(16-2)12(8)13-7/h3-5,13H,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWODWWUWQFYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654693
Record name (7-Methoxy-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50995-52-3
Record name (7-Methoxy-2-methyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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